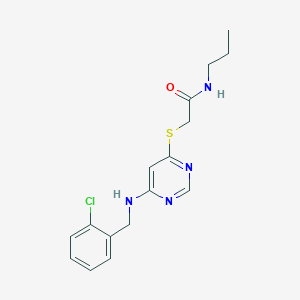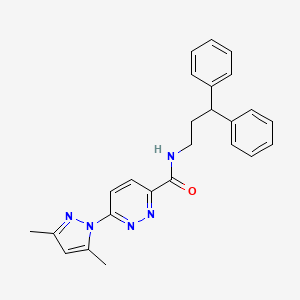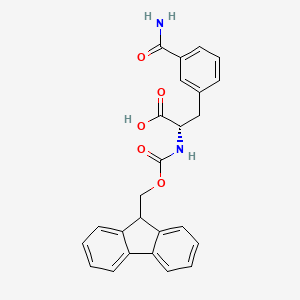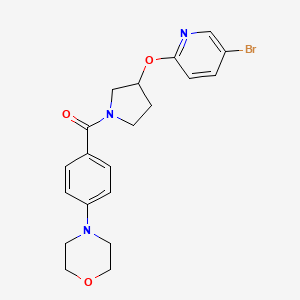
1-acetyl-5-bromo-N,2-dimethyl-N-(3-methylphenyl)indoline-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-acetyl-5-bromo-N,2-dimethyl-N-(3-methylphenyl)indoline-6-sulfonamide is a versatile chemical compound used in diverse scientific research due to its unique properties and applications across various fields. It is a type of indole derivative, which are significant heterocyclic systems in natural products and drugs .
Scientific Research Applications
2-[(6-{[(2-Chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-N-propylacetamide
Kinase Inhibition: This compound has garnered attention due to its kinase inhibitory properties. Specifically, it acts as a dual Src/Abl kinase inhibitor. Src and Abl kinases play crucial roles in cell signaling pathways, and their dysregulation is associated with various diseases, including cancer. By inhibiting these kinases, this compound shows promise as a potential therapeutic agent in cancer treatment .
Antitumor Activity: Preclinical assays have demonstrated potent antitumor activity for this compound. Its ability to inhibit both Src and Abl kinases contributes to its effectiveness against tumor growth. Researchers are exploring its use in targeted cancer therapies, aiming to improve patient outcomes .
Medicinal Chemistry: As a building block in medicinal chemistry, this compound serves as a valuable intermediate for synthesizing other molecules. Its unique structure provides opportunities for modification, allowing researchers to create derivatives with specific properties. These derivatives can be further evaluated for various applications, such as drug development or disease-specific targeting .
1-Acetyl-5-bromo-N,2-dimethyl-N-(3-methylphenyl)indoline-6-sulfonamide
Photodynamic Therapy (PDT): The indoline scaffold in this compound makes it an interesting candidate for photodynamic therapy (PDT). PDT involves using light-activated compounds to selectively destroy cancer cells. The indoline moiety absorbs light in the visible spectrum, making it suitable for this purpose. Researchers are investigating its potential as a photosensitizer in PDT .
Anti-Inflammatory Properties: The sulfonamide group in this compound has been associated with anti-inflammatory effects. It may modulate immune responses and reduce inflammation. Researchers are exploring its use in conditions such as rheumatoid arthritis and other autoimmune diseases .
Organic Synthesis: Beyond its biological applications, this compound serves as a versatile building block in organic synthesis. Chemists can utilize its brominated indoline core to create diverse molecules with tailored properties. From pharmaceuticals to materials science, its synthetic potential is valuable for designing new compounds .
Mechanism of Action
properties
IUPAC Name |
2-[6-[(2-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4OS/c1-2-7-18-15(22)10-23-16-8-14(20-11-21-16)19-9-12-5-3-4-6-13(12)17/h3-6,8,11H,2,7,9-10H2,1H3,(H,18,22)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWRABLEWYJPIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CSC1=NC=NC(=C1)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-{[(2-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-N-propylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2451661.png)
![7-[(Benzyloxy)methyl]-4-(5-bromo-2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B2451664.png)
![9-Methylpyrimido[4,5-b]quinolin-2-amine](/img/structure/B2451666.png)

![2-[(2-Chlorophenyl)methyl]pyrrolidine hydrochloride](/img/no-structure.png)

![1-[4-(Aminomethyl)pyridin-2-yl]-1,3-diazinan-2-one hydrochloride](/img/structure/B2451672.png)

![1-[2-(Pyrazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2451675.png)